
4-methoxy-6-(1-methylcyclopropyl)Pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-6-(1-methylcyclopropyl)pyrimidine is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of a methoxy group and a methylcyclopropyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(1-methylcyclopropyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-bromo-pyrimidine with 1-methylcyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-methoxy-6-(1-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromine atom in 4-methoxy-6-bromo-pyrimidine can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-6-(1-methylcyclopropyl)pyrimidine, while substitution reactions can produce various derivatives depending on the nucleophile employed .
科学研究应用
4-methoxy-6-(1-methylcyclopropyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-methoxy-6-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine: Similar structure but with a bromine atom.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
4-methoxy-6-(1-methylcyclopropyl)pyrimidine is unique due to the presence of both a methoxy group and a methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
4-methoxy-6-(1-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C9H12N2O/c1-9(3-4-9)7-5-8(12-2)11-6-10-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
ZZWUYUFQSVFNIN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C2=CC(=NC=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


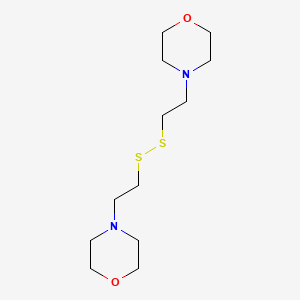

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)

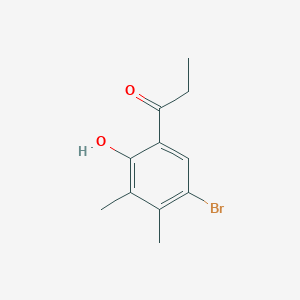
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
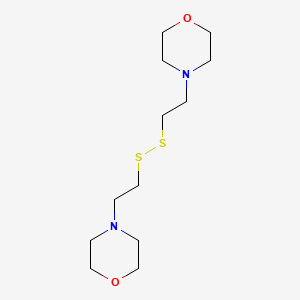
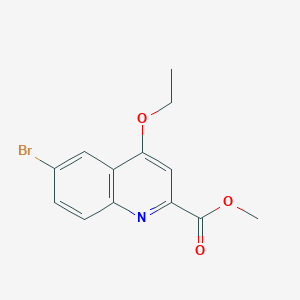
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
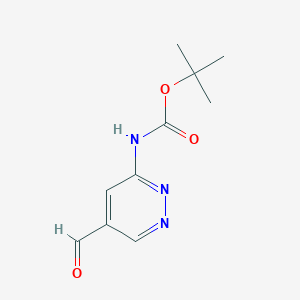

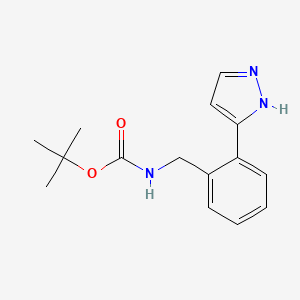
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)

